molecular formula C15H20BNO2 B12646544 4-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzonitrile

4-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzonitrile

Cat. No.: B12646544
M. Wt: 257.14 g/mol
InChI Key: NTIZIMBNMZOFFU-UHFFFAOYSA-N
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Description

4-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzonitrile: is an organic compound that features a benzonitrile core substituted with an ethyl group and a boronic ester group. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzonitrile typically involves the following steps:

    Borylation Reaction: The introduction of the boronic ester group can be achieved through a borylation reaction. This involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran.

    Nitrile Formation: The nitrile group can be introduced through a cyanation reaction, where an aryl halide reacts with a cyanide source such as copper(I) cyanide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, leading to the formation of boronic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Biology and Medicine

In biological and medicinal research, derivatives of this compound can be explored for their potential as therapeutic agents. The nitrile group can be a precursor for the synthesis of bioactive molecules.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and electronic materials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzonitrile largely depends on the specific reactions it undergoes. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
  • 2-methoxypyridine-5-boronic acid pinacol ester

Uniqueness

The uniqueness of 4-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzonitrile lies in its combination of functional groups, which provides a versatile platform for various chemical transformations. The presence of both a boronic ester and a nitrile group allows for diverse reactivity and applications in multiple fields.

Properties

Molecular Formula

C15H20BNO2

Molecular Weight

257.14 g/mol

IUPAC Name

4-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

InChI

InChI=1S/C15H20BNO2/c1-6-12-8-7-11(10-17)9-13(12)16-18-14(2,3)15(4,5)19-16/h7-9H,6H2,1-5H3

InChI Key

NTIZIMBNMZOFFU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C#N)CC

Origin of Product

United States

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